1,2-Benzenedicarboxylic acid, 4-formyl-
Overview
Description
1,2-Benzenedicarboxylic acid, 4-formyl- is an organic compound with the molecular formula C8H6O4. This compound is a derivative of phthalic acid, where a formyl group (-CHO) is attached to the fourth carbon of the benzene ring.
Synthetic Routes and Reaction Conditions:
From Phthalic Acid: The compound can be synthesized by the formylation of phthalic acid using formic acid and an acid catalyst.
From 4-Formylbenzoic Acid: Another method involves the oxidation of 4-formylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Industrial Production Methods: In industrial settings, the compound is typically produced through the catalytic formylation of phthalic acid under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as 4-formylphthalic anhydride.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in 4-hydroxymethylphthalic acid.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted phthalic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-formylphthalic anhydride.
Reduction: 4-hydroxymethylphthalic acid.
Substitution: Various halogenated phthalic acids.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Benzenedicarboxylic acid, 4-formyl- exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Phthalic Acid: The parent compound without the formyl group.
Isophthalic Acid: A positional isomer with the carboxyl groups at the 1 and 3 positions.
Terephthalic Acid: Another positional isomer with the carboxyl groups at the 1 and 4 positions.
Uniqueness: 1,2-Benzenedicarboxylic acid, 4-formyl- is unique due to the presence of the formyl group, which imparts different chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
4-formylphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNODFDYINILVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293239 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-16-4 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylbenzene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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